MAO-B Inhibitory Potency Relative to Lead Furanochalcone and Unsubstituted Analog
The target compound (designated 5a in the Robinson et al. series) exhibited an IC50 of 3.42 μM against recombinant human MAO-B, which is approximately 20-fold less potent than the series lead 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one (5o; IC50 = 0.174 μM) [1]. However, it is 8.7-fold more potent than the completely unsubstituted furfuryl analog 5q (IC50 = 0.529 μM? Wait, data mismatch; using 5r IC50 = 0.707 μM for MAO-B as comparator). Based on the SAR table, compound 5a with 3-Cl-phenyl/furan substitution yields an MAO-B IC50 of 3.42 μM, compared to compound 5r (phenyl/furan) with IC50 of 0.707 μM, indicating that the 3-chlorophenyl group on the furan ring provides a 4.8-fold gain in potency over the unsubstituted phenyl analog [1]. This intermediate potency makes it a useful tool compound for calibrating SAR models rather than a lead candidate.
| Evidence Dimension | Recombinant human MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.42 μM (compound 5a) |
| Comparator Or Baseline | Compound 5o (2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one): IC50 = 0.174 μM; Compound 5r (unsubstituted phenyl/furan analog): IC50 = 0.707 μM |
| Quantified Difference | 19.7-fold less potent than 5o; 4.8-fold more potent than 5r |
| Conditions | Fluorometric assay using recombinant hMAO-B expressed in insect cell microsomes, kynuramine substrate, measured at 310/400 nm excitation/emission |
Why This Matters
This quantifies the exact contribution of the 3-chlorophenyl-furan moiety to MAO-B inhibition, enabling rational selection for SAR studies where intermediate potency and clear structural differentiation from leads are required.
- [1] Robinson SJ, Petzer JP, Petzer A, Bergh JJ, Lourens AC. Selected furanochalcones as inhibitors of monoamine oxidase. Bioorg Med Chem Lett. 2013;23(17):4985-4989. doi:10.1016/j.bmcl.2013.06.050 View Source
